L-Alanine, N-(hydroxymethyl)- (9CI)
Description
L-Alanine, N-(hydroxymethyl)- (9CI) is a derivative of the amino acid L-alanine, where a hydroxymethyl (-CH₂OH) group is attached to the nitrogen atom of the alanine backbone. These analogs share a common structural motif of nitrogen-bound functional groups, enabling comparative analysis of their synthesis, stability, and biological relevance.
Properties
CAS No. |
19026-60-9 |
|---|---|
Molecular Formula |
C4H9NO3 |
Molecular Weight |
119.12 |
IUPAC Name |
(2S)-2-(hydroxymethylamino)propanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-3(4(7)8)5-2-6/h3,5-6H,2H2,1H3,(H,7,8)/t3-/m0/s1 |
InChI Key |
PTBXRYBPQJHMQS-VKHMYHEASA-N |
SMILES |
CC(C(=O)O)NCO |
Synonyms |
L-Alanine, N-(hydroxymethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key properties of L-Alanine, N-(hydroxymethyl)- (9CI) and its analogs, derived from the evidence provided:
Structural and Functional Differences
- Hydrophilicity: N-(hydroxymethyl) and N-(carboxymethyl) derivatives exhibit higher hydrophilicity due to polar -OH and -COOH groups, making them suitable for aqueous-phase reactions. In contrast, N-cyanomethyl and cyanoethyl analogs are more lipophilic, favoring organic solvent compatibility .
- Stability : Esters like N-(2-hydroxyethyl)-methyl ester show enhanced stability under dry storage (-80°C for 6 months) compared to free carboxylic acid derivatives, which may degrade in humid conditions .
- Reactivity : The hydroxymethyl group in the target compound may participate in condensation or crosslinking reactions, similar to N-carboxymethyl-L-alanine’s role in forming coordination complexes or peptide conjugates .
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